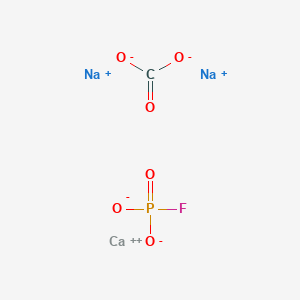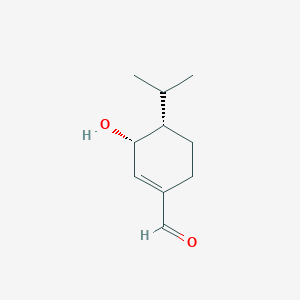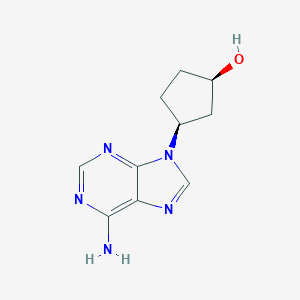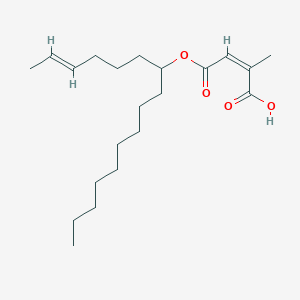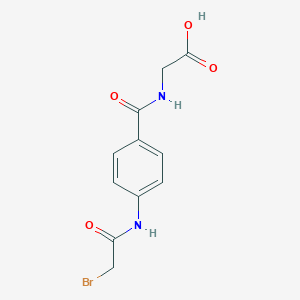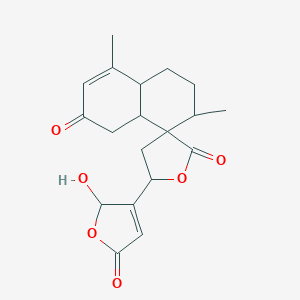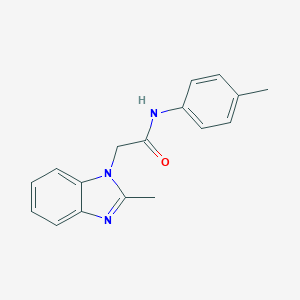![molecular formula C12H15N5O2 B233325 [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol CAS No. 140440-40-0](/img/structure/B233325.png)
[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol, also known as AMPH, is a molecule that has gained significant attention in the scientific community due to its potential applications in various research fields.
Wirkmechanismus
[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol is a structural analog of adenosine, which allows it to interact with adenosine receptors. It has been shown to bind to the A1 and A2A adenosine receptors, leading to the activation of various signaling pathways. [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol has also been shown to inhibit the activity of various enzymes involved in nucleotide metabolism, such as adenosine deaminase.
Biochemical and Physiological Effects:
[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of cyclic AMP and cyclic GMP, which are important signaling molecules in the body. Additionally, [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol has been shown to have anti-inflammatory effects and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol in lab experiments is its versatility. It can be used as a substrate for various enzymes and as a tool to study protein-protein interactions. Additionally, it has been shown to have low toxicity and is relatively easy to synthesize. However, one of the limitations of using [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol is its cost, as it can be expensive to synthesize in large quantities.
Zukünftige Richtungen
There are several future directions for research on [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol. One potential area of research is the development of new synthetic methods for [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol that are more efficient and cost-effective. Additionally, there is potential for the development of new applications for [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol in fields such as drug discovery and cancer research. Further investigation into the mechanism of action of [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol and its effects on signaling pathways could also lead to new insights into cellular processes. Finally, the use of [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol as a fluorescent probe could be further explored to develop new methods for studying protein-protein interactions.
Synthesemethoden
The synthesis of [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol involves the reaction of 6-chloropurine with (1R,4S,5R)-4,5-dihydroxycyclopent-2-en-1-yl)methanol in the presence of a base such as potassium carbonate. This reaction results in the formation of [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol, which can be purified through various methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol has been extensively studied for its potential applications in various research fields. One of the most significant applications is in the field of nucleotide metabolism, where it has been used as a substrate for enzymes such as adenosine deaminase. It has also been used as a tool in the study of RNA editing and splicing. Additionally, [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol has been used as a fluorescent probe to study protein-protein interactions.
Eigenschaften
CAS-Nummer |
140440-40-0 |
|---|---|
Produktname |
[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol |
Molekularformel |
C12H15N5O2 |
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C12H15N5O2/c13-11-10-12(15-5-14-11)17(6-16-10)9-2-1-7(3-18)8(9)4-19/h1-2,5-9,18-19H,3-4H2,(H2,13,14,15)/t7-,8+,9-/m0/s1 |
InChI-Schlüssel |
ZGCLIXGLQFSZRB-YIZRAAEISA-N |
Isomerische SMILES |
C1=C[C@@H]([C@@H]([C@@H]1CO)CO)N2C=NC3=C(N=CN=C32)N |
SMILES |
C1=CC(C(C1CO)CO)N2C=NC3=C(N=CN=C32)N |
Kanonische SMILES |
C1=CC(C(C1CO)CO)N2C=NC3=C(N=CN=C32)N |
Synonyme |
9-(c-4,t-5-bis(hydroxymethyl)cyclopent-2-en-r-1-yl)-9H-adenine BOHMe-cp-adenine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



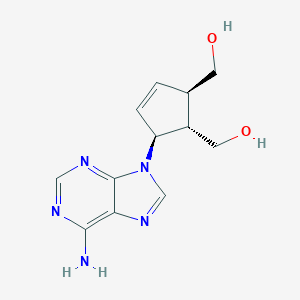
![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)
